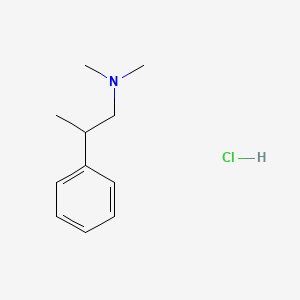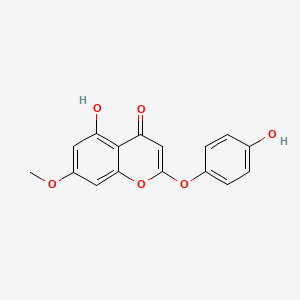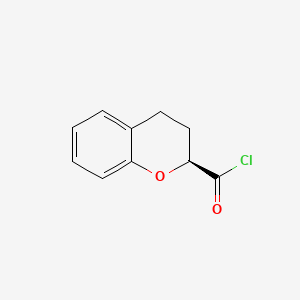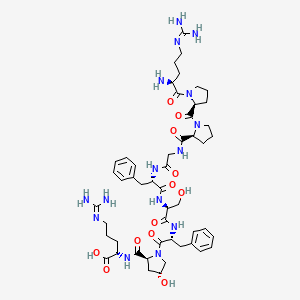
(6-甲基吡嗪-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyrazin-2-YL)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 6-methylpyrazine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
科学研究应用
(6-Methylpyrazin-2-YL)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (6-Methylpyrazin-2-YL)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Methylpyrazin-2-YL)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (6-Methylpyrazin-2-YL)boronic acid, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (6-Methylpyrazin-2-YL)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the Passerini-type three-component coupling reaction, leading to the synthesis of α-hydroxyketones .
Pharmacokinetics
It’s known that boronic acids and their derivatives have a relatively stable nature and are readily prepared . They are generally environmentally benign and have rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of (6-Methylpyrazin-2-YL)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of complex molecules with high functional group tolerance . In the Passerini-type reaction, it contributes to the synthesis of α-hydroxyketones .
Action Environment
The action of (6-Methylpyrazin-2-YL)boronic acid is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound has been isolated from deep-sea actinomycetes, indicating its stability under extreme environmental conditions .
生化分析
Biochemical Properties
(6-Methylpyrazin-2-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and polyols, which are commonly found in saccharides and catechols . This interaction is crucial for its role in sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The compound interacts with enzymes such as serine proteases, where it acts as an inhibitor by forming a covalent bond with the serine residue in the active site . Additionally, (6-Methylpyrazin-2-YL)boronic acid can bind to nucleophilic amino acid side chains, further influencing biochemical reactions .
Cellular Effects
(6-Methylpyrazin-2-YL)boronic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can interfere with the activity of kinases, which are enzymes that play a critical role in cell signaling pathways . By inhibiting these enzymes, (6-Methylpyrazin-2-YL)boronic acid can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses . Furthermore, the compound’s ability to form covalent bonds with diols allows it to target specific cellular metabolites, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of (6-Methylpyrazin-2-YL)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction is primarily mediated through the boronic acid group, which can bind to diols and polyols present in biomolecules . The compound acts as an enzyme inhibitor by forming a covalent bond with the active site of enzymes, such as serine proteases . This inhibition prevents the enzyme from catalyzing its substrate, thereby modulating biochemical pathways . Additionally, (6-Methylpyrazin-2-YL)boronic acid can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Methylpyrazin-2-YL)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that (6-Methylpyrazin-2-YL)boronic acid can have sustained effects on cellular function, particularly in in vitro settings . Its stability and activity may decrease over time, necessitating the use of fresh preparations for prolonged experiments .
Dosage Effects in Animal Models
The effects of (6-Methylpyrazin-2-YL)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, (6-Methylpyrazin-2-YL)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modulation . It is essential to optimize the dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
(6-Methylpyrazin-2-YL)boronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in carbohydrate metabolism by forming covalent bonds with their active sites . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, (6-Methylpyrazin-2-YL)boronic acid can interact with cofactors such as NAD+ and FAD, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, (6-Methylpyrazin-2-YL)boronic acid is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in certain cellular compartments . This localization is crucial for its biochemical activity, as it allows (6-Methylpyrazin-2-YL)boronic acid to interact with target biomolecules effectively . Additionally, the compound’s distribution within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of (6-Methylpyrazin-2-YL)boronic acid is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . This localization is essential for its activity, as it allows (6-Methylpyrazin-2-YL)boronic acid to interact with specific biomolecules within these compartments . Additionally, post-translational modifications can influence the compound’s stability and function, further modulating its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyrazin-2-YL)boronic acid typically involves the borylation of 6-methylpyrazine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of (6-Methylpyrazin-2-YL)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (6-Methylpyrazin-2-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridylboronic acid
属性
IUPAC Name |
(6-methylpyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWHUPXWBGFPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=N1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole](/img/structure/B590731.png)





![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)

![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)

